Cas no 858226-73-0 (5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde)

5-Hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde is a versatile intermediate in organic synthesis, characterized by its fused indane-aldehyde structure. The presence of both hydroxyl and aldehyde functional groups enables its use in a range of reactions, including condensation, oxidation, and nucleophilic addition, making it valuable for constructing complex heterocycles and pharmaceutical scaffolds. Its rigid indane core contributes to stereochemical control in synthetic pathways. The compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and stability. High purity grades are available to ensure consistent performance in research and industrial applications.
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde structure
858226-73-0 structure
Product name:5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
CAS No:858226-73-0
MF:C10H10O2
MW:162.185203075409
CID:5465440

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
    • Z1511830664
    • 1H-Indene-4-carboxaldehyde, 2,3-dihydro-5-hydroxy-
    • Inchi: 1S/C10H10O2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-6,12H,1-3H2
    • InChI Key: OUBBUDVCXAKBAD-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=C(C=1C=O)CCC2

Computed Properties

  • Exact Mass: 162.068079557 g/mol
  • Monoisotopic Mass: 162.068079557 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 37.3
  • Molecular Weight: 162.18

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7541094-5.0g
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
858226-73-0 95%
5g
$2900.0 2023-05-05
Enamine
EN300-7541094-10.0g
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
858226-73-0 95%
10g
$4299.0 2023-05-05
1PlusChem
1P027X8Y-250mg
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
858226-73-0 95%
250mg
$673.00 2024-04-21
Aaron
AR027XHA-10g
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
858226-73-0 95%
10g
$5937.00 2023-12-15
1PlusChem
1P027X8Y-500mg
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
858226-73-0 95%
500mg
$1026.00 2024-04-21
1PlusChem
1P027X8Y-1g
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
858226-73-0 95%
1g
$1297.00 2024-04-21
1PlusChem
1P027X8Y-2.5g
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
858226-73-0 95%
2.5g
$2484.00 2024-04-21
1PlusChem
1P027X8Y-5g
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
858226-73-0 95%
5g
$3647.00 2024-04-21
1PlusChem
1P027X8Y-100mg
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
858226-73-0 95%
100mg
$491.00 2024-04-21
Enamine
EN300-7541094-0.05g
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
858226-73-0 95%
0.05g
$232.0 2023-05-05

Additional information on 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde (CAS 858226-73-0): A Versatile Building Block in Organic Synthesis

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde (CAS 858226-73-0) is an important indene derivative that has gained significant attention in pharmaceutical and material science research. This aromatic aldehyde compound features a unique molecular structure combining a hydroxyl group and an aldehyde functionality on a dihydroindene scaffold, making it a valuable chemical intermediate for various synthetic applications.

The growing interest in indene-based compounds like 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde stems from their structural similarity to many bioactive molecules. Researchers frequently search for "indene derivatives applications" and "dihydroindene synthesis," reflecting the compound's relevance in drug discovery. The presence of both hydroxyl and aldehyde groups in this molecule allows for diverse chemical transformations, making it particularly useful in creating complex molecular architectures.

From a synthetic chemistry perspective, 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde serves as an excellent precursor for heterocyclic compound synthesis. Its aldehyde functionality readily participates in condensation reactions, while the hydroxyl group offers additional sites for modification. This dual reactivity pattern answers common search queries like "how to modify indene aldehydes" and "hydroxy-aldehyde coupling reactions," which are trending topics in organic chemistry forums.

The pharmaceutical industry shows particular interest in 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde due to its potential as a drug scaffold. Many researchers investigate "indene derivatives in medicine" and "bioactive aldehyde compounds," as these structural motifs appear in various therapeutic agents. The compound's rigid yet flexible framework makes it suitable for developing molecules with specific three-dimensional characteristics, addressing the growing demand for conformationally constrained drug candidates.

In material science applications, 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde contributes to the development of advanced organic materials. Its aromatic nature and functional groups enable the creation of conjugated systems with interesting electronic properties. This aligns with popular searches for "organic electronic materials precursors" and "small molecule semiconductors," reflecting current research trends in sustainable material development.

The synthesis and handling of 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde require standard organic chemistry techniques. Laboratory professionals often search for "indene aldehyde stability" and "storage conditions for hydroxy-aldehydes," indicating practical concerns about working with this compound. Proper storage under inert atmosphere and protection from light are generally recommended to maintain the compound's integrity.

Analytical characterization of 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry. The compound's distinct spectral features make it identifiable in complex mixtures, answering common analytical chemistry queries like "how to identify indene derivatives" and "aldehyde proton chemical shift." These characterization methods are crucial for quality control in research and industrial applications.

Recent publications highlight innovative uses of 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde in asymmetric synthesis and catalysis. The scientific community's interest is evident from search trends including "new reactions with indene aldehydes" and "chiral induction with hydroxy-aldehydes." These developments showcase the compound's versatility beyond traditional applications.

The commercial availability of 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde has increased in recent years, responding to growing demand from both academic and industrial researchers. Suppliers often receive inquiries about "bulk quantities of indene derivatives" and "custom synthesis of dihydroindene compounds," indicating the compound's transition from a specialty chemical to a more widely used research chemical.

Environmental and safety considerations for 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal handling conditions, proper personal protective equipment should be used, addressing common workplace safety searches like "handling aromatic aldehydes safely" and "hydroxy-aldehyde toxicity data."

Future research directions for 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde may explore its potential in green chemistry applications and biocatalysis. Emerging search terms like "sustainable indene chemistry" and "enzymatic transformations of aldehydes" suggest growing interest in environmentally friendly approaches to utilizing this versatile chemical building block.

The unique combination of structural features in 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde continues to inspire novel applications across multiple scientific disciplines. Its relevance in addressing current challenges in medicinal chemistry, material science, and synthetic methodology ensures ongoing interest from researchers worldwide, making it a compound worth watching in chemical innovation.

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